molecular formula C7H14BrF2O3PZn B14414947 Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- CAS No. 82845-21-4

Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-

Cat. No.: B14414947
CAS No.: 82845-21-4
M. Wt: 360.4 g/mol
InChI Key: POGPOQSQFGENET-UHFFFAOYSA-M
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Description

Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is a complex organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a zinc atom coordinated with bis(1-methylethoxy)phosphinyl and difluoromethyl groups, along with a bromine atom. The presence of both organophosphorus and organofluorine groups imparts distinctive reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- typically involves the reaction of zinc bromide with bis(1-methylethoxy)phosphinyl difluoromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where zinc bromide and the difluoromethylating agent are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of new organozinc compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center undergoes oxidation or reduction.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

In chemistry, Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity makes it valuable for constructing complex molecular architectures.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a building block for pharmaceuticals and bioactive molecules. Its ability to introduce fluorine atoms into organic molecules is particularly valuable, as fluorine can significantly alter the biological activity and metabolic stability of drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc center can coordinate with different ligands, facilitating the formation of new bonds. The difluoromethyl group can participate in radical or ionic reactions, adding to the compound’s versatility. Molecular targets and pathways involved include enzyme inhibition and interaction with biological macromolecules, which can be leveraged for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Zinc bis(tri-tert-butylphosphine) difluoromethyl: Similar in having a difluoromethyl group but differs in the phosphine ligands.

    Zinc bis(diphenylphosphino) difluoromethyl: Another compound with difluoromethyl and phosphine groups but with different substituents on the phosphorus atoms.

Uniqueness

Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is unique due to its specific combination of bis(1-methylethoxy)phosphinyl and difluoromethyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in synthesis and materials science.

Properties

CAS No.

82845-21-4

Molecular Formula

C7H14BrF2O3PZn

Molecular Weight

360.4 g/mol

IUPAC Name

bromozinc(1+);2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H14F2O3P.BrH.Zn/c1-5(2)11-13(10,7(8)9)12-6(3)4;;/h5-6H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

POGPOQSQFGENET-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)([C-](F)F)OC(C)C.[Zn+]Br

Origin of Product

United States

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